Product packaging for Azido-PEG3-S-PEG3-azide(Cat. No.:CAS No. 2055023-77-1)

Azido-PEG3-S-PEG3-azide

Cat. No.: B3325086
CAS No.: 2055023-77-1
M. Wt: 436.5 g/mol
InChI Key: ABRFJJCUJNOGLS-UHFFFAOYSA-N
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Description

Conceptual Framework of Polyethylene (B3416737) Glycol Linkers in Bioconjugation and Materials Science

Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units. chempep.com Their primary function is to act as flexible spacers, connecting two or more molecular entities. chempep.comaxispharm.com In bioconjugation, PEG linkers are used to attach drugs, imaging agents, or other molecules to biological targets like proteins or antibodies. broadpharm.comsigmaaldrich.com This process, known as PEGylation, can significantly improve the therapeutic properties of biomolecules by:

Enhancing Solubility: The hydrophilic nature of the PEG chain increases the water solubility of hydrophobic molecules. creativepegworks.complos.org

Improving Stability: PEGylation can protect proteins and enzymes from degradation, extending their functional lifetime. creativepegworks.complos.org

Reducing Immunogenicity: The PEG chain can shield the conjugated molecule from the host's immune system, reducing the likelihood of an immune response. chempep.complos.org

Prolonging Circulation Time: By increasing the hydrodynamic size of the molecule, PEGylation reduces its clearance by the kidneys, leading to a longer half-life in the body. broadpharm.complos.org

In materials science, PEG linkers are utilized to modify the surfaces of materials, such as nanoparticles and medical devices. creativepegworks.com This surface modification can improve biocompatibility, reduce non-specific protein adsorption, and introduce new functionalities. creativepegworks.comchemimpex.com The length and architecture of the PEG linker, whether linear, branched, or Y-shaped, can be tailored to achieve specific properties for the desired application. precisepeg.comsigmaaldrich.com

Significance of Azide (B81097) Functionality in Bioorthogonal Chemical Reactions

The azide group (-N₃) is a key functional group in bioorthogonal chemistry, a set of chemical reactions that can occur in living systems without interfering with native biological processes. mdpi.comnih.govrsc.org Azides are small, stable in aqueous environments, and generally unreactive towards biological molecules, making them ideal for in vivo applications. nih.govaurigeneservices.com

The most prominent use of the azide functionality is in "click chemistry," a concept introduced by K. Barry Sharpless. aurigeneservices.comcas.org Click chemistry reactions are characterized by their high efficiency, selectivity, and biocompatibility. cas.org The primary azide-based click reactions include:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction rapidly and specifically joins an azide with a terminal alkyne to form a stable triazole linkage. rsc.orgcas.org While highly efficient, the copper catalyst can be toxic to cells, limiting its in vivo applications. cas.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of CuAAC, strain-promoted versions were developed. These reactions utilize strained cyclooctynes that react readily with azides without the need for a metal catalyst. rsc.orgaurigeneservices.com

Staudinger Ligation: This reaction involves the formation of an amide bond between an azide and a substituted triarylphosphine. mdpi.comnih.gov It is a bioorthogonal reaction that occurs under physiological conditions. nih.gov

The ability of the azide group to participate in these highly specific and efficient reactions makes it an invaluable tool for labeling, conjugating, and modifying biomolecules and materials. polysciences.commdpi.comconju-probe.com

Structural Attributes of Sulfur-Containing Polyethylene Glycol Linkers in Advanced Molecular Design

The incorporation of sulfur atoms into the backbone of PEG linkers introduces unique structural and functional properties. Sulfur can be present in the form of a thioether (-S-) or a disulfide (-S-S-) bond.

Thioether-Containing Linkers: The presence of a thioether bond in a PEG linker, as seen in Azido-PEG3-S-PEG3-azide, can influence the linker's flexibility and electronic properties. broadpharm.comchemscene.com These linkers are generally stable and maintain the desirable characteristics of the PEG chain, such as hydrophilicity. broadpharm.comcd-bioparticles.net

Disulfide-Containing Linkers: Linkers containing a disulfide bond, such as Azido-PEG3-SS-PEG3-azide, are of particular interest due to their cleavable nature. axispharm.combroadpharm.com The disulfide bond is stable under normal physiological conditions but can be readily cleaved by reducing agents like dithiothreitol (B142953) (DTT) or in the reducing environment found inside cells. broadpharm.com This cleavability is highly advantageous in applications such as drug delivery, where the controlled release of a therapeutic agent at the target site is desired. axispharm.comdcchemicals.com

The structural differences between thioether and disulfide-containing linkers have a significant impact on their application. While thioether linkers provide a stable and flexible connection, disulfide linkers offer a "smart" or stimuli-responsive element for controlled disassembly. acs.org

Overview of Contemporary Research Paradigms Utilizing this compound

This compound is a homobifunctional linker featuring two terminal azide groups connected by a PEG chain containing a central thioether linkage. broadpharm.comchemscene.comcd-bioparticles.net This structure makes it a versatile tool in various research areas.

Research AreaApplication of this compoundKey Features Utilized
PROTACs (Proteolysis Targeting Chimeras)Used as a linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase in the synthesis of PROTACs. medchemexpress.comtargetmol.comBifunctional azide groups for click chemistry conjugation, PEG spacer for solubility and optimal ternary complex formation. medchemexpress.combiochempeg.com
BioconjugationCrosslinking of molecules containing alkyne groups through click chemistry. broadpharm.comTwo terminal azide groups for efficient and specific ligation. broadpharm.com
Materials ScienceSurface modification of materials to introduce specific functionalities. chemimpex.comHydrophilic PEG spacer for biocompatibility and azide groups for surface attachment. cd-bioparticles.net

The dual azide functionalities allow for the straightforward connection of two different alkyne-containing molecules or the creation of polymeric structures. broadpharm.com The PEG spacer enhances the water solubility of the resulting conjugates, a crucial factor in biological applications. cd-bioparticles.net A significant area of research where this compound and similar linkers are employed is in the development of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comtargetmol.com PROTACs are novel therapeutic agents that hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. medchemexpress.com The linker plays a critical role in a PROTAC's efficacy, and the properties of this compound make it a valuable component in PROTAC design. medchemexpress.combiochempeg.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H32N6O6S B3325086 Azido-PEG3-S-PEG3-azide CAS No. 2055023-77-1

Properties

IUPAC Name

1-azido-2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N6O6S/c17-21-19-1-3-23-5-7-25-9-11-27-13-15-29-16-14-28-12-10-26-8-6-24-4-2-20-22-18/h1-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRFJJCUJNOGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCSCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N6O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001208730
Record name 3,6,9,15,18,21-Hexaoxa-12-thiatricosane, 1,23-diazido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001208730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055023-77-1
Record name 3,6,9,15,18,21-Hexaoxa-12-thiatricosane, 1,23-diazido-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055023-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,15,18,21-Hexaoxa-12-thiatricosane, 1,23-diazido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001208730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Advanced Methodologies for Azido Peg3 S Peg3 Azide

Chemo-selective Synthesis of Terminal Azide (B81097) Functional Groups on Polyethylene (B3416737) Glycol Scaffolds

The introduction of terminal azide groups onto polyethylene glycol scaffolds is a critical step in producing versatile linkers like Azido-PEG3-S-PEG3-azide. The azide moiety is highly valuable in bioconjugate chemistry due to its ability to undergo highly chemoselective reactions, most notably the copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC), collectively known as "click chemistry". medchemexpress.commedchemexpress.commdpi.comnih.gov These reactions are prized for their specificity, high yields, and tolerance of a wide range of functional groups under mild, often aqueous, conditions. mdpi.com

A common and effective method for introducing azide functionalities involves a two-step process starting from hydroxyl-terminated PEGs. nih.govresearchgate.net

Activation of the Hydroxyl Group: The terminal hydroxyl groups of the PEG chain are first converted into a more reactive leaving group. This is typically achieved by reaction with a sulfonyl chloride, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), in the presence of a base like triethylamine (B128534) (Et3N). nih.gov This reaction forms a mesylate or tosylate intermediate, respectively. mdpi.comnih.gov The synthesis of these intermediates is often performed in a solvent like dichloromethane (B109758) (CH2Cl2) at reduced temperatures to control reactivity. nih.gov

Nucleophilic Substitution: The resulting mesylate or tosylate group is then displaced by an azide nucleophile, typically using sodium azide (NaN3). mdpi.comnih.gov This SN2 reaction proceeds efficiently to yield the desired azide-terminated PEG. mdpi.com The reaction is commonly carried out in a suitable solvent such as ethanol (B145695) under reflux. nih.gov

For the synthesis of heterobifunctional PEGs, where different functional groups are required at each end, a key strategy is the asymmetric activation of one hydroxyl group on a symmetric diol-PEG. mdpi.com Selective monotosylation allows one end to be converted to an azide while the other hydroxyl group remains available for subsequent modifications. mdpi.com The efficiency of these functionalization steps is crucial and is typically quantified using techniques like ¹H NMR spectroscopy to confirm the complete conversion of the terminal groups. nih.govresearchgate.net

Reaction Step Reagents Intermediate/Product Purpose
Activation Polyethylene Glycol (PEG-OH), Methanesulfonyl Chloride (MsCl) or p-Toluenesulfonyl Chloride (TsCl), Triethylamine (Et3N)PEG-OMs or PEG-OTsConverts the terminal hydroxyl group into a good leaving group.
Azidation PEG-OMs or PEG-OTs, Sodium Azide (NaN3)Azide-Terminated PEG (PEG-N3)Introduces the azide functional group via nucleophilic substitution.

Methodologies for Polyethylene Glycol Chain Construction and Derivatization

Polyethylene glycol is a polyether polymer synthesized through the ring-opening polymerization of ethylene (B1197577) oxide. This process can be initiated by molecules containing hydroxyl groups, such as water or ethylene glycol, leading to PEG diols (HO-PEG-OH), or by initiators like methanol (B129727) to produce monomethoxy-PEG (mPEG-OH). The polymerization typically results in a population of PEG molecules with a distribution of molecular weights.

The true versatility of PEG in biomedical and research applications stems from the ability to derivatize its terminal hydroxyl groups into a vast array of other functionalities. nih.gov This chemical modification, known as PEGylation when attached to biomolecules, can improve solubility, stability, and biocompatibility. nih.gov

Common derivatization strategies include:

Conversion to Amines: Amine-terminated PEGs can be prepared by reducing azide-terminated PEGs or through nucleophilic substitution of mesylate-terminated PEGs with ammonia. mdpi.com These amine groups can then react with activated carboxylic acids to form stable amide bonds. vectorlabs.com

Conversion to Aldehydes: PEG aldehydes are useful intermediates that can react selectively with amino groups on proteins and peptides through reductive amination. google.com

Conversion to Thiols: Thiol-terminated PEGs are created by reacting activated hydroxyl groups with reagents like sodium hydrosulfide (B80085) or through the hydrolysis of a thioester precursor. mdpi.com Thiol groups are highly reactive towards maleimides and other specific functional groups. mdpi.com

Esterification: PEG can react with fatty acids or other carboxylic acids in the presence of an acid catalyst to form PEG esters, which can be useful for creating molecules with both hydrophilic and hydrophobic domains. shochem.com Some ester linkages are designed to be hydrolytically labile for specific applications like drug delivery. nih.goviu.edu

The construction of complex linkers like this compound requires precise control over these derivatization reactions to build the desired molecular architecture.

Functional Group Synthetic Precursor Key Reagents/Method Primary Application
Azide (-N3) PEG-OH1. MsCl or TsCl, Et3N 2. NaN3Click Chemistry
Amine (-NH2) PEG-N3 or PEG-OMsReduction (e.g., PPh3) or AmmoniaAmide bond formation
Thiol (-SH) PEG-OTsNaSH or Thioester hydrolysisThioether bond formation (e.g., with maleimides)
Aldehyde (-CHO) PEG-OHOxidationReductive amination with amines
Carboxylic Acid (-COOH) PEG-OHOxidation or reaction with anhydridesAmide bond formation with amines

Strategies for Sulfur Linkage Introduction within Polyethylene Glycol Chains

The central thioether (-S-) linkage in this compound provides a stable connection between the two PEG arms. Unlike disulfide bonds, thioether bonds are not readily cleaved by reducing agents, making them suitable for applications requiring high stability.

A widely used and highly efficient method for forming stable thioether bonds in the context of bioconjugation and linker synthesis is the Michael addition reaction between a thiol and a maleimide (B117702). shochem.com

Maleimide-Thiol Chemistry: This reaction involves the nucleophilic attack of a thiol group (-SH) on the double bond of a maleimide ring. The reaction is highly selective for thiols at physiological pH (around 6.5-7.5), proceeds rapidly under mild conditions, and forms a very stable thioether linkage. purepeg.com For the synthesis of a molecule like this compound, a strategy could involve reacting a thiol-containing molecule with a maleimide-functionalized azido-PEG3 molecule. Alternatively, a bifunctional sulfur-containing nucleophile could be reacted with two equivalents of an appropriately activated azido-PEG3 molecule. The stability of the maleimide-thiol thioether bond ensures that the resulting conjugate remains intact during purification and subsequent applications. purepeg.com

Another approach involves the reaction of thiols with other electrophiles. For instance, the reaction between PEG-thiols and maleimide-functionalized surfaces or molecules is a common strategy for creating cross-linked structures, such as hydrogels or liposome (B1194612) scaffolds, connected by thioether bonds. nih.gov

While this compound contains a stable thioether bond, disulfide bonds (-S-S-) are often intentionally engineered into PEG linkers for applications where controlled cleavage is desired. Disulfide bonds are stable under normal physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or by endogenous reducing agents like glutathione (B108866) inside cells. mdpi.com

This cleavable nature is a key feature in many drug delivery systems, allowing for the release of a therapeutic agent at a specific target site. During the synthesis of thiol-functionalized PEGs, unintended formation of disulfide-linked dimers can occur through oxidation, which can be reversed using these same reducing agents. mdpi.com

A particularly innovative strategy involves using the chemistry of disulfide bonds to achieve site-specific PEGylation of proteins. nih.govnih.gov This process involves:

Bridging PEGylation: A specialized PEG reagent, such as a PEG-bis-sulfone, is then used to react with both thiols, re-linking them via a stable three-carbon bridge. nih.govresearchgate.netacs.org This effectively replaces the native, reducible disulfide bond with a stable, non-reducible thioether-based linkage containing the PEG chain. nih.gov This method solves common problems of heterogeneity in traditional PEGylation and creates highly stable conjugates. nih.govnih.gov

Linkage Type Chemical Structure Formation Method (Example) Key Property Cleavage Condition
Thioether R-S-R'Thiol + MaleimideStable, Non-reducibleNot readily cleaved
Disulfide R-S-S-R'Oxidation of two thiolsReducible, CleavableReducing agents (DTT, TCEP)

Purification and Functional Group Integrity Assessment for Research-Grade Conjugates

The final and critical stage in synthesizing a high-quality linker like this compound is purification and rigorous characterization to confirm its structure and the integrity of its functional groups. Impurities or incompletely reacted intermediates could lead to failed conjugations and ambiguous research results.

A combination of chromatographic and spectroscopic techniques is employed for this purpose:

Purification Techniques:

Precipitation: A common initial purification step for PEG derivatives takes advantage of their solubility properties. PEGs are soluble in solvents like dichloromethane, acetone, or water, but can be precipitated by adding a non-solvent such as cold ethyl ether or hexane. researchgate.net

Chromatography: For more precise separation, various forms of chromatography are used. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is effective for separating PEG derivatives based on polarity. nih.govmdpi.com Size-Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) can separate molecules based on their hydrodynamic volume, which is useful for removing unreacted reagents or identifying dimerization. mdpi.comresearchgate.netresearchgate.net

Analytical Techniques for Integrity Assessment:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for confirming the structure of PEG derivatives. nih.govnih.gov ¹H NMR is particularly powerful for quantifying the degree of end-group functionalization by comparing the integration of signals from the PEG backbone protons to those of the terminal functional groups. nih.govresearchgate.net

Mass Spectrometry (MS): Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is frequently used to determine the molecular weight and molecular weight distribution of PEG derivatives, confirming the successful addition of functional groups. nih.govresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of specific functional groups, such as the characteristic stretch of the azide group.

Careful analysis is required, as the introduction of new end groups can sometimes affect the behavior of the molecule in analytical systems. For example, azide end groups can alter the melting temperature and crystallinity of low molecular weight PEGs. nih.govresearchgate.net

Applications in Bioorthogonal Ligation and Click Chemistry

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Macromolecular Assembly

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, selectivity, and robust nature. nih.gov In this reaction, the azide (B81097) groups of Azido-PEG3-S-PEG3-azide react with terminal alkynes to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov This reaction's reliability has made it a premier tool for covalently linking molecular building blocks in diverse applications, from materials science to medicinal chemistry. nih.govresearchgate.net

The mechanism of CuAAC is more complex than a simple concerted cycloaddition and involves the active participation of a copper(I) catalyst. nih.govacs.org While early proposals suggested a mononuclear copper species, significant experimental and computational evidence now supports a dinuclear mechanism, where two copper atoms cooperate to facilitate the reaction. beilstein-journals.orgnih.govnih.gov This dinuclear copper core is believed to bind and activate both the alkyne and the azide, lowering the activation energy of the cycloaddition. nih.goved.ac.ukunizar.es

Several parameters can be optimized to ensure high yields and reaction rates for diverse substrates when using linkers like this compound:

Copper Source : The active catalyst is Cu(I). However, Cu(I) salts can be prone to oxidation. A common and more robust strategy is to generate Cu(I) in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate. acs.org

Ligands : The catalytic activity and stability of the copper species are greatly enhanced by the use of ligands. Nitrogen-containing ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) and its sulfonated, water-soluble derivatives (e.g., THPTA), are widely used to stabilize the Cu(I) oxidation state and prevent catalyst disproportionation or oxidation, thereby increasing reaction efficiency. beilstein-journals.org

Solvent : CuAAC is tolerant of a wide range of solvents, including aqueous buffers, which is crucial for bioconjugation. The hydrophilic PEG chain of this compound ensures its solubility in the polar solvents typically used for reactions involving biomolecules.

Substrate Concentration : As with most bimolecular reactions, higher concentrations of the azide and alkyne reactants lead to faster reaction rates. The macromolecular crowding effect of PEG can also increase the effective concentration of reactants, potentially accelerating ligation.

The symmetrical, bifunctional nature of this compound makes it an ideal building block for creating complex molecular architectures. Its two azide groups can react with molecules containing two or more alkyne groups, leading to the formation of polymers and cross-linked networks.

Polymer Synthesis : When reacted with a dialkyne monomer, this compound can undergo step-growth polymerization to form long-chain polytriazoles. researchgate.netresearchgate.net The properties of the resulting polymer, such as solubility and mechanical strength, can be tuned by the choice of the dialkyne comonomer. The inclusion of the flexible PEG-thioether backbone from the azide linker imparts hydrophilicity and flexibility to the polymer chain. researchgate.net

Hydrogel Formation : Cross-linked polymer networks, or hydrogels, can be fabricated by reacting this compound with multi-alkyne functionalized polymers. researchgate.netmdpi.com These hydrogels have significant potential in tissue engineering and drug delivery due to their high water content and biocompatibility. mdpi.com The CuAAC reaction allows for rapid and efficient gelation under physiological conditions. mdpi.com

Bioconjugate Assembly : This linker is highly effective for conjugating two separate molecules or biomolecules. For instance, it can be used to link two different peptide sequences, small molecules, or nanoparticles. A prominent application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com In this context, this compound can serve as the central linker connecting a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, thereby mediating the degradation of the target protein. medchemexpress.com

Exploitation of Staudinger Ligation in Chemoselective Bioconjugation Research

The Staudinger ligation is another important bioorthogonal reaction available for the azide groups of this compound. First reported by Staudinger in 1919 and later adapted for bioconjugation, this reaction occurs between an azide and a triarylphosphine. nih.gov The key advantage of the Staudinger ligation is that it results in the formation of a stable amide bond, which can mimic a native peptide linkage. nih.govrsc.org

The reaction proceeds through the formation of an aza-ylide intermediate. rsc.org In the "traceless" version of the ligation, the phosphine (B1218219) reagent is engineered with an electrophilic trap (e.g., an ester) that rearranges to form the amide bond, releasing a phosphine oxide byproduct that is not incorporated into the final conjugate. semanticscholar.orgresearchgate.net

Role in Bioconjugation and Molecular Labeling Research

Strategies for Site-Specific and Non-Site-Specific Protein and Peptide Modification

The modification of proteins and peptides with molecules like Azido-PEG3-S-PEG3-azide is a cornerstone of modern chemical biology, enabling researchers to study protein function, create therapeutic conjugates, and develop diagnostic tools. This crosslinker is particularly versatile due to its dual azide (B81097) functionalities and cleavable disulfide bond.

Non-Site-Specific Modification:

Traditionally, protein modification targets highly abundant and accessible functional groups on the protein surface, such as the primary amines of lysine residues or the carboxyl groups of aspartic and glutamic acids. While effective for attaching a high density of labels, this approach often results in a heterogeneous mixture of products with modifications at various positions. This compound can be adapted for such strategies by first functionalizing the protein with a molecule containing an alkyne group that can react with the azides on the crosslinker.

Site-Specific Modification:

To overcome the heterogeneity of non-site-specific methods, a variety of site-specific protein modification techniques have been developed. These methods allow for the precise attachment of a label to a predetermined site on the protein, ensuring a homogeneous product with well-defined properties.

Unnatural Amino Acid Incorporation: One of the most powerful methods for site-specific modification involves the genetic incorporation of unnatural amino acids (UAA) containing bioorthogonal functional groups, such as an alkyne. A protein can be expressed with an alkyne-containing UAA at a specific position, which can then be selectively reacted with this compound via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This strategy allows for the precise attachment of two molecules of interest to the protein.

Enzymatic Labeling: Certain enzymes can be used to attach specific tags to proteins. For instance, enzymes like sortase or formylglycine-generating enzyme can be used to introduce a functional group at a specific recognition site, which can then be used for subsequent conjugation with this compound.

The table below summarizes the key features of these modification strategies:

Strategy Target Residue/Site Key Advantage Key Disadvantage Relevance of this compound
Non-Site-Specific Lysine, Aspartic Acid, Glutamic AcidHigh degree of labelingHeterogeneous product mixtureCan be used to crosslink multiple alkyne-modified proteins or molecules.
Unnatural Amino Acid Incorporation Genetically encoded alkyne-containing UAAPrecise control over modification siteRequires genetic manipulation of the proteinEnables site-specific dual functionalization of a protein.
Enzymatic Labeling Specific enzyme recognition sequenceHigh specificity and mild reaction conditionsRequires the presence of a specific recognition siteAllows for targeted crosslinking or labeling at a defined enzymatic tag.

Nucleic Acid Labeling and Functionalization Methodologies for Genomic and Transcriptomic Studies

The labeling of nucleic acids is essential for a wide range of applications in genomics and transcriptomics, including DNA sequencing, gene expression analysis, and in situ hybridization. This compound offers a versatile platform for the functionalization of DNA and RNA.

Nucleic acids can be chemically synthesized to include alkyne-modified nucleosides at specific positions within the sequence. These alkyne-modified oligonucleotides can then be reacted with this compound to introduce two azide groups. These azides can then be further functionalized with other molecules of interest, such as fluorescent dyes, biotin, or other reporter molecules, via click chemistry.

This approach allows for the creation of nucleic acid probes with multiple labels, which can enhance signal intensity in detection assays. Furthermore, the cleavable disulfide bond in this compound can be exploited to release the attached labels under reducing conditions, which can be useful for certain analytical techniques.

Application Labeling Strategy Advantage of using this compound
Fluorescence in situ hybridization (FISH) Incorporation of alkyne-modified nucleotides into a DNA probe, followed by reaction with this compound and fluorescent dyes.Amplification of the fluorescent signal for enhanced detection of specific DNA sequences.
Gene expression analysis Labeling of cDNA with alkyne-modified nucleotides during reverse transcription, followed by conjugation with this compound and reporter molecules.Enables multiplexed detection of different transcripts.
Aptamer-based diagnostics Functionalization of alkyne-containing aptamers with this compound to attach signaling molecules.Creation of multivalent aptamer constructs with improved binding affinity and signal output.

Development of Bioconjugated Probes for Real-Time Biological Imaging and Detection

Real-time imaging and detection of biological processes are crucial for understanding cellular function and disease progression. This compound can be used to construct sophisticated bioconjugated probes for these applications.

By attaching targeting ligands, such as antibodies or peptides, to one azide group of the crosslinker and a reporter molecule, such as a fluorophore or a quantum dot, to the other, it is possible to create probes that can specifically bind to a target of interest and provide a detectable signal. The PEG spacers in the linker help to improve the solubility and biocompatibility of the probe, while the cleavable disulfide bond can be used to design "activatable" probes.

For example, a probe could be designed where the fluorescence of the reporter molecule is quenched when the probe is intact. Upon entering a cell with a reducing environment, the disulfide bond is cleaved, leading to the release of the fluorophore and a subsequent increase in fluorescence. This "turn-on" mechanism provides a high signal-to-noise ratio and allows for the specific detection of the target in a complex biological environment.

Generation of Multifunctional Molecular Constructs for Interrogating Biological Systems

The ability to create multifunctional molecular constructs is essential for dissecting complex biological systems. This compound provides a powerful tool for assembling such constructs.

By leveraging the two azide groups, it is possible to link together three different molecular components: a central scaffold and two different functional molecules. For example, a targeting molecule could be attached to one azide, a therapeutic agent to the other, and these could be linked to a nanoparticle or a polymer scaffold. This approach allows for the creation of targeted drug delivery systems that can specifically deliver a therapeutic payload to diseased cells.

Furthermore, the cleavable nature of the disulfide bond can be used to trigger the release of the therapeutic agent in response to the reducing environment of the cell, thereby minimizing off-target effects. This strategy is particularly relevant in the development of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to an antibody that specifically targets a cancer cell. dcchemicals.com

Construct Component 1 Construct Component 2 Potential Application
Targeting AntibodyCytotoxic DrugAntibody-Drug Conjugate (ADC) for targeted cancer therapy.
Cell-penetrating peptideFluorescent DyeProbe for intracellular imaging.
PhotosensitizerTargeting LigandAgent for photodynamic therapy.

Contributions to Materials Science and Polymer Chemistry

Synthesis of Novel Polymer Architectures and Macromolecular Systems

The twin azide (B81097) groups on the Azido-PEG3-S-PEG3-azide molecule serve as key handles for constructing complex, non-linear polymer structures through click chemistry, a family of reactions known for their high yield, selectivity, and tolerance to a wide range of functional groups.

Star polymers, which consist of multiple linear polymer "arms" radiating from a central core, and hyperbranched macromolecules, which have a highly branched, tree-like structure, can be synthesized using this compound. In a "core-first" approach, this molecule can act as a linking agent to connect pre-synthesized polymer arms that have terminal alkyne groups. dergipark.org.trresearchgate.net For instance, reacting an alkyne-functionalized polymer with a multi-functional azide core can produce star architectures. nih.gov The efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) ensures the successful formation of these complex structures. nih.gov

Similarly, in the synthesis of hyperbranched polymers, the diazide functionality allows it to link multiple monomer units, contributing to the branching structure. Azido-terminated hyperbranched copolymers have been prepared that demonstrate high molecular weight and specific thermal properties, indicating the utility of azide functionalities in creating these large, complex macromolecules. researchgate.net

Polymer grafting is a powerful technique for altering the surface properties of materials. nih.govbohrium.com this compound is well-suited for the "grafting-to" method, where fully formed polymer chains are attached to a substrate. cityu.edu.hknih.gov In this strategy, a surface can be functionalized with alkyne groups, and then polymers that have been end-capped with this compound can be "clicked" onto the surface. The efficiency of click chemistry allows for the creation of dense polymer brush layers. mdpi.com

While less direct, a "grafting-from" approach is also conceivable. This method involves immobilizing an initiator on the surface and growing polymer chains directly from it. cityu.edu.hk The azide groups of the linker could be chemically transformed into initiator sites for certain types of polymerization, such as Atom Transfer Radical Polymerization (ATRP), allowing for the growth of polymer brushes from the surface. nih.gov

Design and Engineering of Responsive Hydrogel Systems

Hydrogels are water-swollen polymer networks with applications in tissue engineering and drug delivery. This compound offers precise control over hydrogel formation and introduces environmentally sensitive behavior.

The terminal azide groups on this compound are ideal for bioorthogonal crosslinking reactions, which can proceed in the presence of biological components without causing unwanted side reactions. nih.govnih.gov This is particularly valuable for forming hydrogels in situ for applications like cell encapsulation. ru.nl

A common strategy involves mixing this compound with a multi-arm polymer functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO). The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction proceeds rapidly without the need for a cytotoxic copper catalyst, leading to the formation of a stable hydrogel network. rsc.orgresearchgate.net This method allows for the encapsulation of living cells within the hydrogel matrix as it forms. nih.govru.nl The resulting hydrogels are biocompatible and can be designed to degrade under specific biological conditions. rsc.org

The mechanical stiffness and swelling behavior of hydrogels are critical properties that can be tailored for specific applications. rsc.orgresearchgate.netfrontiersin.org The properties of hydrogels created using this compound as a crosslinker can be tuned by several factors. The central disulfide bond makes the hydrogel responsive to reducing agents like glutathione (B108866), which is found at higher concentrations inside cells than outside. This allows for controlled degradation of the hydrogel and release of encapsulated contents. nih.gov

The mechanical and swelling properties can be precisely controlled by adjusting the concentration of the polymer precursors and the crosslinker. mdpi.comnih.govresearchgate.net Higher concentrations of the polymer and crosslinker typically lead to a more densely crosslinked network, resulting in a stiffer hydrogel with a lower swelling ratio.

Polymer Concentration (wt%)Crosslinker Ratio (Azide:Alkyne)Storage Modulus (G') (kPa)Equilibrium Swelling Ratio (Q)
51:11.525
101:15.215
100.8:14.118
151:112.89
Table 1. Representative Data on Tunable Properties of PEG Hydrogels.nih.govmdpi.comresearchgate.net

Surface Functionalization of Biomaterials and Nanoparticles for Controlled Interactions

Modifying the surfaces of biomaterials and nanoparticles is crucial for improving their biocompatibility and directing their biological interactions. rsc.orgtaylorfrancis.comnih.gov this compound serves as a versatile molecular bridge for this purpose.

The linker can be used to attach bioactive molecules, such as peptides or targeting ligands, to the surface of a material. For example, a biomaterial surface can be modified to present alkyne groups, allowing for the covalent attachment of the this compound linker via a click reaction. The remaining azide group can then be used to attach another molecule of interest. researchgate.net

In nanoparticle functionalization, this linker is particularly useful. nih.govscience.govmdpi.com For instance, gold nanoparticles can be stabilized with ligands that are subsequently replaced by or coupled to this compound. nih.gov The terminal azide groups then provide a platform for attaching targeting moieties for drug delivery or diagnostic agents for imaging, while the PEG chains help to prevent non-specific protein adsorption and prolong circulation time in the body. nih.govresearchgate.net The disulfide bond also offers a mechanism for releasing a payload from the nanoparticle surface in a reducing environment, such as inside a cell. researchgate.net

Covalent Immobilization Strategies for Biosensor and Diagnostic Platform Development

The development of sensitive and specific biosensors and diagnostic platforms often relies on the stable immobilization of biorecognition elements, such as antibodies, enzymes, or nucleic acids, onto a sensor surface. This compound provides a robust strategy for such covalent immobilization. The terminal azide groups can react with alkyne-modified surfaces or biomolecules to form a stable triazole linkage, ensuring the secure attachment of the biorecognition element. f1000research.com

The PEG spacers play a crucial role in this context by extending the immobilized biomolecule away from the surface, which can help to minimize steric hindrance and maintain its biological activity. This is particularly important for ensuring that the active sites of enzymes or the binding sites of antibodies are accessible to their targets. researchgate.net

A key advantage of using this compound in this context is the potential for signal amplification or sensor regeneration through the cleavage of the disulfide bond. For instance, in certain electrochemical biosensor designs, the release of an electroactive species upon disulfide bond reduction could be used as a reporting mechanism.

Parameter Description Relevance of this compound
Immobilization Chemistry Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or Strain-promoted azide-alkyne cycloaddition (SPAAC)Provides stable, covalent, and oriented attachment of biomolecules.
Surface Density Control The concentration of the linker and the reaction conditions can be tuned to control the density of immobilized biomolecules.Allows for optimization of sensor sensitivity and dynamic range.
Biomolecule Orientation Site-specific modification of biomolecules with alkynes allows for controlled orientation upon immobilization.Ensures optimal accessibility of binding sites, enhancing sensor performance.
Signal Transduction The cleavable disulfide bond can be integrated into novel signal generation or amplification strategies.Potential for developing redox-activated biosensors.

This table presents a conceptual framework for the application of this compound in biosensor development, based on the established principles of click chemistry and disulfide cleavage.

Surface Modification for Modulating Cellular Adhesion and Biocompatibility in Research Models

Controlling the interaction of cells with material surfaces is fundamental in tissue engineering, regenerative medicine, and for the development of biomedical implants. The surface properties of a material, such as its chemistry, topography, and wettability, dictate how cells will adhere, proliferate, and differentiate. This compound offers a versatile platform for the precise chemical modification of surfaces to modulate these cellular responses.

The hydrophilic PEG chains are well-known for their ability to resist non-specific protein adsorption, a phenomenon that typically precedes cell adhesion. researchgate.net By grafting this compound onto a surface, a highly biocompatible and cell-repellent background can be created. Subsequently, the terminal azide groups can be used to selectively immobilize cell-adhesive ligands, such as peptides containing the Arg-Gly-Asp (RGD) sequence, in a controlled manner. nih.gov This allows for the creation of micropatterned surfaces with defined regions of cell adhesion and repulsion, which are valuable tools for studying cell behavior in well-defined microenvironments.

The cleavable disulfide bond introduces a dynamic aspect to these modified surfaces. For example, a surface could be designed to initially promote cell adhesion and the formation of a cell sheet. Upon the introduction of a reducing agent, the disulfide bonds within the linker would cleave, leading to the detachment of the cell sheet without the need for enzymatic treatment, which can damage the cells and their extracellular matrix. nih.gov This approach has significant potential for applications in cell sheet engineering for tissue regeneration.

Surface Property Modification Strategy with this compound Effect on Cellular Response
Protein Adsorption Grafting of the hydrophilic PEG chains to the surface.Reduced non-specific protein adsorption, leading to decreased cell adhesion.
Cell Adhesion "Clicking" of cell-adhesive peptides (e.g., RGD) to the terminal azide groups.Promotes specific cell adhesion in defined areas.
Biocompatibility The inherent properties of PEG contribute to a biocompatible surface.Reduced inflammatory response and improved integration with host tissue.
Dynamic Cell Attachment Cleavage of the disulfide bond upon exposure to reducing agents.Allows for on-demand detachment of cells or cell sheets.

This interactive table illustrates how this compound can be used to systematically control surface properties and thereby modulate cellular interactions for research applications.

Fabrication of Stimuli-Responsive Materials for Dynamic Research Environments

The ability of materials to change their properties in response to specific stimuli is a hallmark of "smart" or "intelligent" materials. Such materials are of great interest for creating dynamic research environments that can mimic the complex and changing conditions found in biological systems. The disulfide bond in this compound serves as a redox-responsive trigger, enabling the fabrication of materials that can undergo programmed changes in the presence of reducing agents like glutathione, which is found at higher concentrations inside cells compared to the extracellular environment. mdpi.com

One prominent application of this is in the creation of stimuli-responsive hydrogels. Hydrogels are water-swollen polymer networks that can serve as scaffolds for 3D cell culture and tissue engineering. By using this compound as a crosslinker, it is possible to fabricate hydrogels that can be degraded on demand. For example, a hydrogel encapsulating cells can be designed to dissolve upon the addition of a reducing agent, allowing for the gentle recovery of the cells for further analysis. nih.gov

Furthermore, the controlled degradation of such hydrogels can be used to create dynamic changes in the mechanical properties of the cell culture environment. It is increasingly recognized that the stiffness of the extracellular matrix plays a crucial role in directing cell fate. Redox-responsive hydrogels could be used to study how cells respond to a sudden or gradual softening of their surroundings.

Stimulus Responsive Element Material Response Application in Dynamic Research Environments
Reducing Agents (e.g., DTT, Glutathione) Disulfide BondCleavage of crosslinks, leading to material degradation or softening.On-demand release of encapsulated cells or drugs; dynamic modulation of scaffold stiffness.
Redox Gradient Disulfide BondDifferential degradation in response to varying concentrations of reducing agents.Mimicking the transition from the extracellular to the intracellular environment.

This data table summarizes the stimuli-responsive behavior of materials fabricated with this compound and their potential applications in creating dynamic research platforms.

Advancements in Targeted Molecular Systems and Chemical Biology Probes

Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs) and Related Protein Degraders

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy. The Azido-PEG3-S-PEG3-azide linker, with its inherent flexibility and hydrophilicity, is well-suited for this purpose.

Investigation of Linker Length and Composition Effects on Ternary Complex Formation and Degradation Efficacy

The length and composition of the PROTAC linker profoundly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for efficient protein degradation. nih.gov Studies have shown that both excessively short and long linkers can be detrimental to PROTAC activity. nih.govexplorationpub.com Short linkers may lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a productive ternary complex, while overly long linkers can result in unproductive binding modes and a decrease in degradation efficiency. explorationpub.com

The composition of the linker, including the presence of PEG units and other functionalities like a thioether, also plays a crucial role. PEG linkers are widely incorporated into PROTAC design to improve aqueous solubility and cell permeability, which can in turn enhance oral absorption. biochempeg.com The flexibility of PEG chains is thought to allow for a wider range of low-energy conformations in solution, increasing the probability of forming a stable ternary complex. musechem.com However, the atomic composition can also have significant effects. For instance, replacing an alkyl chain with PEG units has, in some cases, been shown to inhibit PROTAC activity, suggesting that specific linker-protein interactions can be critical. nih.gov

Table 1: Illustrative Data on the Effect of Linker Length and Composition on PROTAC Efficacy

The following table presents representative data from studies on different PROTAC systems to illustrate the impact of linker length and composition on degradation efficacy. Note that this data is not specific to this compound but demonstrates general principles applicable to its use.

Target ProteinE3 LigaseLinker CompositionLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Reference
BRD4CRBNPEG/Alkyl12>5000<20 nih.gov
BRD4CRBNPEG/Alkyl16<500>80 nih.gov
BRD4CRBNPEG/Alkyl21<500>90 nih.gov
TBK1VHLAlkyl/Ether<12InactiveN/A nih.gov
TBK1VHLAlkyl/Ether21396 nih.gov
TBK1VHLAlkyl/Ether2929276 nih.gov
ERαVHLAlkyl9>1000~40 researchgate.net
ERαVHLAlkyl16~100>80 researchgate.net
ERαVHLAlkyl21>1000~50 researchgate.net

DC₅₀: Concentration for 50% maximal degradation; Dₘₐₓ: Maximum percentage of degradation.

Strategies for Ligand Conjugation within PROTAC Frameworks

The dual azide (B81097) functionalities of this compound make it particularly amenable to "click chemistry," a set of bioorthogonal reactions that are rapid, efficient, and highly specific. The most common click reaction used in PROTAC synthesis is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). rsc.org This reaction forms a stable triazole ring, connecting the linker to the target-binding and E3 ligase-binding ligands, which are typically modified to contain a terminal alkyne group. medchemexpress.com

The general strategy for synthesizing a PROTAC using a bifunctional azide linker like this compound involves a stepwise or convergent approach. In a stepwise approach, one alkyne-modified ligand is first reacted with one of the azide groups on the linker. The resulting product is then purified and reacted with the second alkyne-modified ligand. In a convergent approach, two different alkyne-modified ligands can be reacted simultaneously with the bifunctional linker, although this may require careful control of stoichiometry to avoid the formation of homodimers.

Development of Conceptual Targeted Delivery Systems Utilizing Bifunctional Linkers

Bifunctional linkers like this compound are integral to the design of targeted drug delivery systems, such as antibody-drug conjugates (ADCs). nih.govadcreview.com In these systems, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The linker's role is to ensure that the drug remains securely attached to the antibody while in circulation and is efficiently released upon internalization into the target cancer cell. jenkemusa.com

Engineering of Activity-Based Probes and Imaging Agents for Biochemical Pathway Elucidation

Activity-based probes (ABPs) are powerful tools for studying enzyme function in complex biological systems. nih.govrsc.org These probes typically consist of a reactive group (warhead) that covalently binds to the active site of an enzyme, a linker, and a reporter tag (e.g., a fluorophore or biotin). vectorlabs.com The use of bioorthogonal chemistry has revolutionized the design of ABPs, allowing for a two-step approach where a small, unobtrusive azide- or alkyne-containing probe is first introduced into a biological system, followed by labeling with a reporter tag via a click reaction. nih.govnih.gov

A bifunctional linker such as this compound could be conceptually used to develop novel ABPs or imaging agents. For instance, one azide group could be used to attach a reactive warhead specific for a particular class of enzymes, while the other azide could be used for the subsequent attachment of a reporter molecule. The PEG and thioether components of the linker would provide spacing and influence the physicochemical properties of the probe. This modular design allows for the facile synthesis of a variety of probes with different reporter tags for various applications, including fluorescence microscopy, flow cytometry, and proteomics. nih.gov

Applications in Glycobiology and Receptor Interaction Studies for Molecular Recognition Research

Glycobiology is the study of the structure, biosynthesis, and biology of saccharides (sugar chains or glycans) that are widely distributed in nature. The metabolic labeling of glycans with bioorthogonal chemical reporters, such as azide-modified sugars, has become a powerful technique for visualizing and studying glycans in living systems. nih.govsemanticscholar.orgnih.gov Cells are fed with an unnatural sugar bearing an azide group, which is then incorporated into cellular glycans through the cell's own metabolic pathways. The azide-labeled glycans can then be visualized or captured by reacting them with a probe containing a complementary bioorthogonal handle, such as an alkyne-functionalized fluorophore or affinity tag. nih.govnih.gov

Bifunctional linkers like this compound can be used to create multivalent probes for studying receptor-glycan interactions. For example, multiple copies of a specific glycan could be attached to a central scaffold using one of the azide functionalities of the linker. The other azide group could then be used to attach a reporter molecule or to immobilize the probe on a surface for binding studies. The PEG spacers would provide the necessary flexibility and spatial orientation for the glycans to interact with their target receptors. Such probes could be valuable tools for investigating the role of multivalent glycan interactions in cell adhesion, signaling, and pathogen recognition.

Advanced Characterization Techniques for Functionalized Polyethylene Glycol Linkers in Research

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible) for Structural Confirmation of Functionalization

Spectroscopic techniques are fundamental for confirming the successful synthesis and functionalization of PEG linkers. They provide detailed information about the chemical structure and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR are powerful tools for the structural elucidation of azide-terminated PEGs. usm.edu In ¹H NMR, the characteristic signals of the PEG backbone protons typically appear as a complex multiplet around 3.6 ppm. The protons on the carbons adjacent to the azide (B81097) group (α-CH₂) are shifted downfield to approximately 3.4 ppm, confirming the successful introduction of the azide functionality. Integration of these peak areas allows for the quantification of the functionalization efficiency. semanticscholar.org

¹H NMR Chemical Shifts for Azido-PEG3-S-PEG3-azide
Assignment Approximate Chemical Shift (δ, ppm)
-O-CH₂-CH₂-O- (PEG backbone)3.65
-S-CH₂-CH₂-O-3.70 - 3.75
N₃-CH₂-CH₂-O-3.40
-S-CH₂-2.75
Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to the residual solvent signal.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly effective for identifying the azide functional group. The azide group (N₃) exhibits a strong, sharp, and characteristic stretching vibration in the region of 2100 cm⁻¹. researchgate.net The presence of this distinct peak provides direct evidence of successful azidation. Other key peaks include the C-O-C stretching of the PEG ether backbone around 1100 cm⁻¹ and C-H stretching vibrations around 2870 cm⁻¹.

Key IR Absorption Frequencies
Functional Group Characteristic Absorption (cm⁻¹)
Azide (N₃) stretch~2100
C-H stretch (alkane)~2870
C-O-C stretch (ether)~1100

Ultraviolet-Visible (UV-Vis) Spectroscopy: While the PEG backbone itself does not have a strong chromophore for UV-Vis analysis, this technique can be useful for quantifying PEG derivatives if they are conjugated to a UV-active molecule. chromatographyonline.com For this compound itself, UV-Vis spectroscopy has limited application for direct structural confirmation but can be used to monitor reactions involving the azide group, for instance, in copper-catalyzed azide-alkyne cycloaddition (CuAAC) where the resulting triazole ring has a weak UV absorbance.

Mass Spectrometry (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight, Electrospray Ionization) for Molecular Integrity and Purity Assessment

Mass spectrometry (MS) is indispensable for determining the molecular weight, confirming the molecular integrity, and assessing the purity of PEG derivatives. nih.gov Given the potential for polydispersity in PEG synthesis, MS provides crucial information on the molecular weight distribution.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): MALDI-TOF is a soft ionization technique well-suited for analyzing polymers. It provides a mass spectrum showing the distribution of polymer chains, allowing for the determination of the average molecular weight and the polydispersity index (PDI). usm.edu For a discrete PEG (dPEG®) linker like this compound, MALDI-TOF should ideally show a single major peak corresponding to its monoisotopic mass, confirming its high purity and monodispersity. enovatia.com

Electrospray Ionization (ESI-MS): ESI-MS is another soft ionization technique, often coupled with liquid chromatography (LC-MS), that is highly effective for characterizing PEGs. enovatia.comtum.de It typically produces multiply charged ions, which allows for the analysis of high molecular weight compounds on mass analyzers with a limited m/z range. The resulting spectrum can be deconvoluted to determine the exact molecular weight of the compound. enovatia.com This technique is highly sensitive for identifying impurities and reaction byproducts. waters.com

Mass Spectrometry Data for this compound
Parameter Expected Value
Chemical FormulaC₁₆H₃₂N₆O₆S
Exact Molecular Weight436.21 g/mol
Common Adducts (ESI-MS)[M+H]⁺, [M+Na]⁺, [M+NH₄]⁺
Expected PDI~1.0 (Monodisperse)

Chromatographic Methods (Gel Permeation Chromatography/Size Exclusion Chromatography, High-Performance Liquid Chromatography) for Polymer Characterization and Purity

Chromatographic techniques are essential for assessing the purity, molecular weight distribution, and homogeneity of functionalized PEGs.

Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC): GPC/SEC separates molecules based on their hydrodynamic volume in solution. It is the primary method for determining the molecular weight distribution and PDI of polymers. nih.gov For a discrete linker like this compound, GPC/SEC analysis should yield a single, narrow peak, confirming the absence of oligomeric impurities or polymers of different lengths. chromatographyonline.com The retention time of the molecule provides information about its size relative to known standards. thermofisher.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used to assess the purity of PEG linkers. researchgate.net Reversed-phase HPLC (RP-HPLC) can separate the functionalized linker from starting materials and non-functionalized impurities. nih.gov The separation is based on the differential partitioning of analytes between the mobile phase and the stationary phase. Due to the terminal azide groups, this compound will have a different retention time compared to its diol or other precursors. Detection methods such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are often used, as PEGs lack a strong UV chromophore. chromatographyonline.comnih.gov

Typical Chromatographic Purity Assessment
Technique Parameter Measured
GPC/SECPolydispersity Index (PDI), Molecular Weight Distribution
RP-HPLCPurity (%), Identification of Impurities
Expected Result >95% Purity by HPLC, PDI ≈ 1.0 by GPC/SEC

Rheological Characterization of Crosslinked Hydrogels and Polymer Networks Relevant to Mechanical Properties in Research Applications

This compound is often used as a crosslinker to form hydrogels via click chemistry. Rheology is the study of the flow and deformation of matter, and it is a critical technique for characterizing the mechanical properties of these resulting hydrogels.

The viscoelastic properties of hydrogels are typically measured using an oscillatory rheometer. Key parameters include the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component. researchgate.net For a crosslinked hydrogel, G' is typically significantly higher than G'', indicating the formation of a stable elastic network. nih.gov

Rheological Parameters for PEG Hydrogels
Parameter Description
Storage Modulus (G') A measure of the elastically stored energy; indicates the solid-like behavior of the material.
Loss Modulus (G'') A measure of the energy dissipated as heat; indicates the liquid-like behavior of the material.
Complex Viscosity (η)*The overall resistance to flow under oscillatory shear.
Tan Delta (G''/G') The ratio of loss to storage modulus; indicates the degree of viscoelasticity.
Typical observation for a crosslinked hydrogel: G' > G'' over a range of frequencies. researchgate.net

Future Directions and Emerging Research Avenues for Azido Peg3 S Peg3 Azide

Integration with Artificial Intelligence and Machine Learning for De Novo Molecular Design

AI/ML Application AreaPotential Impact on Azido-PEG3-S-PEG3-azide Design
Property Prediction Optimization of solubility, stability, and pharmacokinetic profiles.
De Novo Generation Creation of novel, structurally diverse linkers with tailored functionalities.
Retrosynthesis Planning Streamlining the synthetic routes to complex linker architectures.
Interaction Simulation Predicting binding affinity and interactions with target proteins and biomolecules.

Exploration of Novel Bioorthogonal Reactions for Enhanced Selectivity and Efficiency

While the azide (B81097) groups of this compound are well-suited for established bioorthogonal reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), the field of bioorthogonal chemistry is continuously evolving. medchemexpress.commedchemexpress.commedchemexpress.comnih.gov Future research will likely focus on employing novel bioorthogonal pairs to achieve even greater reaction rates, selectivity, and biocompatibility.

The development of new reactions that proceed efficiently under physiological conditions without the need for potentially cytotoxic catalysts (like copper in CuAAC) is a key area of interest. nih.govbiochempeg.comnih.gov For example, exploring reactions with faster kinetics, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes, could enable more rapid and efficient conjugation in dynamic biological systems. nih.gov Modifying the terminal azide groups of the linker to other bioorthogonal handles would open up new avenues for its application. The goal is to expand the repertoire of chemical tools available for conjugating this compound to biomolecules, thereby enhancing its versatility and applicability in live-cell imaging, targeted drug delivery, and diagnostics. eurjchem.comresearchgate.net

Bioorthogonal ReactionKey FeaturesRelevance to this compound
Staudinger Ligation Reaction between an azide and a phosphine (B1218219) to form an amide bond. nih.govnih.govAn early bioorthogonal reaction, offering high selectivity in biological environments. nih.gov
CuAAC (Click Chemistry) Copper(I)-catalyzed reaction between an azide and a terminal alkyne. nih.govHighly efficient and widely used for bioconjugation, though copper toxicity can be a concern in living systems. nih.govbiochempeg.com
SPAAC Strain-promoted reaction between an azide and a cyclooctyne, eliminating the need for a copper catalyst. medchemexpress.comnih.govbiochempeg.comOffers improved biocompatibility for live-cell applications. biochempeg.com
IEDDA Reaction between a tetrazine and a strained alkene or alkyne. nih.govKnown for exceptionally fast reaction kinetics, suitable for applications requiring rapid conjugation.

Development of Next-Generation Multifunctional and Smart Linkers

The this compound linker already incorporates a "smart" feature—the redox-cleavable disulfide bond—which allows for triggered payload release in the reducing environment of the cell. axispharm.com Future developments will focus on creating more sophisticated, multifunctional "smart" linkers that can respond to multiple stimuli or perform additional functions. nih.govnih.gov

This could involve incorporating multiple cleavable sites that respond to different biological cues, such as specific enzymes (e.g., cathepsins, matrix metalloproteinases) or pH changes, in addition to the existing redox sensitivity. nih.govnih.gov This multi-trigger design would allow for more precise control over drug release, ensuring that the therapeutic payload is only liberated at the specific target site. nih.govconsensus.app Furthermore, these next-generation linkers could be engineered to carry multiple, distinct payloads, such as a combination of therapeutic agents or a therapeutic coupled with an imaging agent for theranostic applications. exactmer.com

Linker TypeTrigger for CleavagePotential Application
Redox-Sensitive High glutathione (B108866) concentration (intracellular)Intracellular drug delivery
pH-Sensitive Acidic environment (e.g., endosomes, tumor microenvironment)Tumor-targeted delivery
Enzyme-Sensitive Specific enzymes overexpressed in disease statesTargeted cancer therapy
Multi-Responsive Combination of triggers (e.g., redox and pH)Highly specific, controlled drug release

Expansion into Unexplored Research Domains in Synthetic Chemistry, Chemical Biology, and Advanced Materials Science

The utility of this compound and its derivatives is expected to expand beyond its current applications in bioconjugation and drug delivery. Its defined structure and versatile reactive handles make it an attractive building block in several emerging fields.

In synthetic chemistry , this linker could be used as a key component in the construction of complex, well-defined macromolecular architectures, such as star polymers or dendrimers. Its symmetric nature and dual functional groups allow for controlled, stepwise synthesis strategies.

In chemical biology , probes based on the this compound scaffold could be developed to study redox signaling pathways within cells. By attaching fluorophores or other reporter molecules, researchers could visualize the cleavage of the disulfide bond in real-time, providing insights into cellular redox dynamics.

In advanced materials science , the linker could be employed to create functionalized surfaces or smart hydrogels. For example, it could be used to tether biomolecules to surfaces for biosensor applications or to crosslink polymer chains in hydrogels. nih.gov The cleavable disulfide bond would allow for the controlled degradation of these materials or the release of encapsulated cells or drugs in response to a reducing environment, which is relevant for tissue engineering and regenerative medicine. nih.gov

Q & A

Q. What is the structural and functional significance of the bifunctional design (azide-PEG3-S-PEG3-azide) in chemical synthesis?

The compound contains two terminal azide groups separated by a thioether-bridged PEG3 spacer. The azide groups enable bioorthogonal "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), while the PEG3 spacer enhances solubility and reduces steric hindrance for conjugation. The thioether bridge provides stability against oxidation, making it suitable for dynamic reaction environments .

Q. What safety protocols are critical for handling azido-PEG3-S-PEG3-azide in laboratory settings?

  • Storage: Store at -5°C to -20°C in anhydrous conditions, protected from light to prevent azide degradation .
  • Handling: Use PPE (gloves, goggles) to avoid skin/eye contact. Avoid inhalation of dust/aerosols due to acute toxicity risks (H302, H315, H319 hazards) .
  • Waste disposal: Treat residual material as hazardous waste; use alcohol-based adsorbents for spills .

Q. How is this compound synthesized, and what purity standards are required for research applications?

Synthesis typically involves coupling PEG3-thiol intermediates with azide precursors under inert conditions. Purity ≥95% (confirmed via HPLC or NMR) is essential to minimize side reactions in conjugation studies. Impurities like unreacted PEG or residual solvents can interfere with downstream bioconjugation efficiency .

Advanced Research Questions

Q. How do reaction conditions (e.g., pH, temperature) influence the efficiency of this compound in strain-promoted azide-alkyne cycloaddition (SPAAC)?

  • Optimal pH: 7.4–8.5 to balance reaction kinetics and azide stability. Acidic conditions (<6.0) risk protonating the azide, reducing reactivity .
  • Temperature: Reactions at 25°C–37°C yield >90% conjugation efficiency within 2–4 hours. Elevated temperatures (>50°C) may degrade PEG spacers .
  • Data contradiction: Some studies report slower kinetics at lower temperatures (4°C), necessitating extended reaction times (12–24 hours) .

Q. What strategies resolve discrepancies in stability data for this compound under varying storage conditions?

Conflicting reports on stability (e.g., -5°C vs. -20°C) arise from differences in formulation (lyophilized vs. solution) and moisture content. Lyophilized samples show longer shelf life (>6 months) at -20°C, while solutions require anhydrous solvents (e.g., DMSO) and strict temperature control to prevent hydrolysis . Validate stability via periodic FT-IR or NMR to monitor azide integrity .

Q. How can researchers optimize this compound for biocompatible nanoparticle crosslinking without inducing cytotoxicity?

  • Molar ratio: Use a 1:1.2 molar ratio (azide:DBCO) to ensure complete conjugation while minimizing unreacted azide residues, which can trigger inflammatory responses .
  • Characterization: Confirm nanoparticle size (DLS) and surface azide density (XPS or fluorescence labeling) to correlate structure with biocompatibility .
  • Case study: In a 2024 study, this compound-crosslinked liposomes showed <5% cytotoxicity in HEK293 cells at 100 µM concentrations, outperforming non-PEGylated analogs .

Q. What analytical methods are most reliable for quantifying this compound conjugation efficiency in complex biological matrices?

  • LC-MS/MS: Detects azide-PEG3 fragments (m/z 218.25) with high specificity, even in serum-containing media .
  • Fluorescence quenching: Employ DBCO-fluorophore probes to measure residual azide groups post-conjugation .
  • Common pitfalls: Avoid UV-Vis quantification at 260 nm due to PEG interference; use 280 nm instead .

Methodological Guidelines

  • Experimental design: Include negative controls (e.g., non-azide PEG analogs) to distinguish specific vs. nonspecific binding in conjugation assays .
  • Data validation: Triplicate technical replicates and orthogonal characterization (e.g., NMR + MS) ensure reproducibility .
  • Ethical compliance: Document azide handling protocols and disposal methods in institutional safety reviews .

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Azido-PEG3-S-PEG3-azide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.